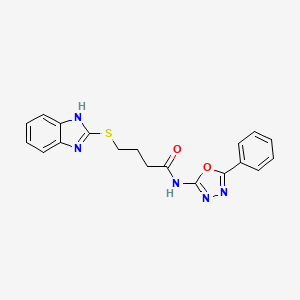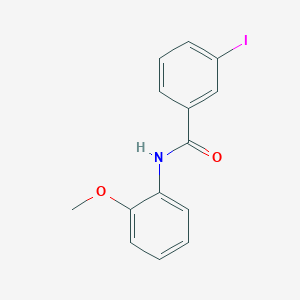![molecular formula C14H13BrClNO2S B7476810 N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide](/img/structure/B7476810.png)
N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide, also known as BMS-204352, is a chemical compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs that exhibit potent pharmacological activities.
Mécanisme D'action
The mechanism of action of N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide involves the inhibition of DPP-IV. This enzyme is responsible for the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). Inhibition of DPP-IV leads to an increase in the circulating levels of these hormones, which in turn results in improved glucose homeostasis. Additionally, N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide has been shown to exhibit anti-proliferative activity against cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide are primarily related to its inhibitory activity against DPP-IV. By inhibiting this enzyme, N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide increases the circulating levels of GLP-1 and GIP, which in turn results in improved glucose homeostasis. This compound has also been shown to exhibit anti-proliferative activity against cancer cells, which is likely due to its ability to induce apoptosis and inhibit cell cycle progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide for lab experiments is its potent inhibitory activity against DPP-IV. This makes it an ideal compound for investigating the role of this enzyme in glucose homeostasis and other physiological processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide. One area of research is the development of more potent and selective inhibitors of DPP-IV. Additionally, this compound could be further investigated for its potential use in the treatment of cancer, either alone or in combination with other chemotherapeutic agents. Finally, the pharmacokinetics and pharmacodynamics of N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide could be further characterized to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide involves the reaction of 3-bromobenzylamine with 3-chloro-N-methylbenzenesulfonamide in the presence of a base. The reaction proceeds through the formation of an intermediate that is subsequently converted into the final product. The yield of the reaction is typically high, and the purity of the product can be achieved through simple purification techniques.
Applications De Recherche Scientifique
N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. This compound exhibits potent inhibitory activity against the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is a key enzyme involved in the regulation of glucose homeostasis, and its inhibition has been shown to be effective in the treatment of type 2 diabetes mellitus. N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide has also been investigated for its potential use in the treatment of cancer, as it exhibits potent anti-proliferative activity against cancer cells.
Propriétés
IUPAC Name |
N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO2S/c1-17(10-11-4-2-5-12(15)8-11)20(18,19)14-7-3-6-13(16)9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXFUGHXRRRMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Br)S(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7476733.png)
![Ethyl 4-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B7476738.png)





![4-(2,3-Dimethylphenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7476781.png)
![4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7476799.png)
![6-(furan-2-yl)-3-methyl-N-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476800.png)
![N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7476802.png)
![N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide](/img/structure/B7476804.png)
![N-(4-carbamoylphenyl)-6-(2,5-dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476818.png)